molecular formula C5H4ClN5 B6600988 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine CAS No. 1264090-67-6

6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine

Cat. No.: B6600988
CAS No.: 1264090-67-6
M. Wt: 169.57 g/mol
InChI Key: LSYPNSYAJJVVNS-UHFFFAOYSA-N
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Description

6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (Molecular Formula: C 5 H 4 ClN 5 ) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . The structure features a triazolopyridazine core, a scaffold recognized for its broad pharmacological potential, alongside two key functional handles: a chloro group and an amine group. The chloro substituent is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and other nucleophiles to create diverse compound libraries. The amine group at the 2-position can be utilized in amide bond formation or reductive amination, facilitating further structural diversification and exploration of structure-activity relationships (SAR) . While specific biological data for this exact molecule is limited in the available literature, analogs based on the triazolopyridazine scaffold have demonstrated a wide range of promising biological activities in scientific research. These related compounds have been investigated as potent and selective inhibitors of enzymes like tankyrases (TNKSs), which are relevant in cancer biology . Other triazolopyridazine derivatives have shown cytotoxic properties, acting as antiproliferative agents against various human cancer cell lines , and have been explored as inhibitors for targets such as c-MET kinase and phosphodiesterases (PDEs) . The this compound serves as a valuable precursor for synthesizing such analogs, enabling researchers to probe novel therapeutic avenues. This product is intended for research purposes as a chemical building block or intermediate in the design and synthesis of new biologically active molecules. It is sold For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the vast potential of the triazolopyridazine chemotype in developing enzyme inhibitors and cytotoxic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPNSYAJJVVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazin 2 Amine and Analogous Core Structures

Established Synthetic Pathways to thenih.govresearchgate.netresearchgate.netTriazolo[1,5-b]pyridazine Ring System

The formation of the fused triazolopyridazine ring is the cornerstone of the synthesis, with several established methods available to chemists.

The fusion of a triazole ring onto a pyridazine (B1198779) core is typically achieved through cyclization reactions. One prominent strategy involves the reaction of a substituted aminopyridazine with a reagent that provides the remaining atoms for the triazole ring. For instance, a one-pot oxidative cycloaddition reaction of 3-aminopyridazine (B1208633) derivatives with nitriles, catalyzed by a cooperative Cu(I)/Zn(II) system, has been reported as an efficient method for preparing chlorine-containing nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazine scaffolds. researchgate.net

Another common approach for building fused 1,2,3-triazole systems, which shares mechanistic principles, is the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate. nih.gov This method leads to a diacylhydrazide intermediate that can be cyclized under thermal or acidic conditions. nih.gov Similarly, the cyclization of heterocyclic diamines using nitrite (B80452) is a typical route for constructing fused triazole rings. nih.gov For the nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazine system, oxidative cyclization of 1,2,4,5-tetrazines that bear an amidine fragment represents another viable pathway. mdpi.com

A summary of common cyclization strategies is presented below:

Starting MaterialsKey Reagents/ConditionsFused Ring SystemReference
3-Aminopyridazine derivatives + NitrilesCu(I)/Zn(II) catalysis, oxidative conditions nih.govresearchgate.netresearchgate.netTriazolo[1,5-b]pyridazine researchgate.net
1,2,3-Triazole dicarbonyl speciesHydrazine hydrate, followed by heat or acid1H-1,2,3-Triazolo[4,5-d]pyridazine nih.gov
Heterocyclic diamines (e.g., diaminopyridazine)Nitrite (e.g., NaNO₂)Fused 1,2,3-Triazole systems nih.gov
1,2,4,5-Tetrazines with amidine fragmentsOxidative cyclization (e.g., with (diacetoxyiodo)benzene) nih.govresearchgate.netresearchgate.netTriazolo[1,5-b] nih.govresearchgate.netresearchgate.netmdpi.comtetrazine mdpi.com

The success of these cyclization strategies is highly dependent on the availability of suitably substituted precursors. For the pyridazine portion, 3-aminopyridazine derivatives are crucial intermediates. These are often synthesized from more readily available starting materials like 3,6-dichloropyridazine (B152260). For example, 3-amino-6-chloropyridazine (B20888) can be prepared from 3,6-dichloropyridazine through a reaction with aqueous ammonia (B1221849) at elevated temperatures. nih.gov

For the triazole portion, the synthesis of 3-amino-1,2,4-triazole is a fundamental process, often starting from aminoguanidine (B1677879) and formic acid. orgsyn.orgnih.gov Derivatization of these precursors is key to introducing the desired substituents onto the final fused ring system. For instance, in the synthesis of 3,6-diaryl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines, a key intermediate is 3-chloro-6-arylpyridazine, which is then reacted with an arylcarbohydrazide followed by cyclization.

Introduction of the 2-Amino Moiety and Chloro-Substitution in thenih.govresearchgate.netresearchgate.netTriazolo[1,5-b]pyridazine Framework

To arrive at the target compound, 6-chloro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazin-2-amine, specific functional groups must be incorporated into the heterocyclic core.

The introduction of the 2-amino group onto the nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazine scaffold is a critical step. While direct amination of the pre-formed fused ring at the C2 position is challenging, a more common and effective strategy involves building the ring system from a precursor that already contains the required amino functionality.

A well-established analogous strategy is employed in the synthesis of 2-amino- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netnih.gov This highly efficient, one-step procedure involves the cyclocondensation of 3,5-diamino-1,2,4-triazole with variously substituted 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. researchgate.netnih.gov This reaction builds the pyrimidine (B1678525) ring onto the pre-existing 2-aminotriazole moiety (derived from the 3,5-diamino-1,2,4-triazole).

By analogy, a plausible and powerful route to 2-amino- nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazines involves the reaction of 3,5-diamino-1,2,4-triazole with a suitable four-carbon synthon that can generate the pyridazine ring. This approach ensures the presence of the amino group at the 2-position of the final triazolopyridazine core.

The incorporation of the chlorine atom at the 6-position of the triazolopyridazine ring is most effectively achieved by using a chlorinated precursor. The synthesis frequently starts with a pyridazine ring that is already halogenated at the desired position. A key starting material for this purpose is 3-amino-6-chloropyridazine. When this precursor is used in cyclization reactions, such as the copper-catalyzed oxidative cycloaddition with nitriles, the resulting nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazine product retains the chlorine atom at the 6-position. researchgate.net

This precursor-based approach offers excellent regiocontrol, avoiding the potential for non-selective halogenation on the fused heterocyclic system and the formation of unwanted isomers. The synthesis of 3-amino-6-chloropyridazine itself can be accomplished from 3,6-dichloropyridazine, making this a reliable route for introducing the 6-chloro substituent. nih.gov

Modern Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided new tools for the construction of complex heterocyclic systems like triazolopyridazines. Modern approaches often focus on improving efficiency, reducing reaction times, and employing more environmentally benign conditions.

Transition metal catalysis, particularly with copper, has emerged as a powerful method. Copper-catalyzed reactions facilitate key bond-forming steps, such as the oxidative N-N bond formation required for the closure of the triazole ring from N-arylamidines. mdpi.com The cooperative bimetallic Cu(I)/Zn(II) system mentioned earlier is another example of catalysis enabling efficient one-pot syntheses. researchgate.net

Microwave-assisted synthesis has also been applied to accelerate these reactions. For instance, a catalyst-free method for synthesizing nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation has been developed, demonstrating a broad substrate scope and good-to-excellent yields in short reaction times. mdpi.com Such techniques are valuable for rapid library synthesis and optimization of reaction conditions.

The following table highlights some modern synthetic innovations:

MethodologyKey FeaturesApplicationReference
Copper-Catalyzed Oxidative CycloadditionUses CuBr, consecutive addition-cyclizationSynthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines from 2-aminopyridine (B139424) and nitriles mdpi.com
Microwave-Assisted SynthesisCatalyst-free, additive-free, rapid reaction timesSynthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines from enaminonitriles mdpi.com
Bimetallic Catalysis (Cu/Zn)One-pot tandem C-N addition and N-N bond formationDirect synthesis of nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]pyridazines researchgate.net

Microwave-Assisted Synthesis in Triazolopyridazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org This technology has been successfully applied to the synthesis of various triazole-containing heterocyclic systems, including triazolopyridazines. nih.govbeilstein-journals.org

The application of microwave irradiation facilitates rapid heating of the reaction mixture, enabling reactions to be completed in minutes rather than hours. nih.gov For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation was completed within one minute under microwave irradiation, yielding an 85% product, a significant improvement over the several hours required by conventional methods. nih.gov Similarly, N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives were synthesized in just 33–90 seconds with yields up to 82% using microwave assistance. nih.gov

In the context of pyridazine-fused triazoles, microwave energy has been employed to facilitate key bond-forming reactions. One notable example is the synthesis of tert-butyl 4-( nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate. This reaction involves the nucleophilic substitution of 6-chloro nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazine with N-Boc-piperazine. Under microwave heating at 100 °C, the reaction proceeds to completion within two hours. nih.gov Another derivative, 3-benzyl-6-(piperazin-1-yl)- nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazine, was synthesized from its chloro-precursor in ethanol (B145695) at 100 °C for 4 hours using microwave irradiation, achieving an 84% yield. nih.gov

The synthesis of various heterocyclic compounds benefits from microwave assistance. For example, novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a multicomponent synthesis under microwave irradiation, which serves as an eco-friendly energy source. mdpi.com The synthesis of triazoloquinazolinones and benzimidazoquinazolinones has also been achieved in nearly quantitative yields within minutes using this technology. beilstein-journals.org A palladium-catalyzed synthesis of nih.govresearchgate.netjocpr.comtriazolo[4,3-a]pyridines involves the addition of hydrazides to 2-chloropyridine, followed by a dehydration step that is efficiently conducted in acetic acid under microwave irradiation. organic-chemistry.org

Starting Material 1 Starting Material 2 Conditions Product Yield (%) Time Ref
6-chloro nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazine N-Boc-piperazine Ethanol, DIEA, Microwave, 100 °C tert-Butyl 4-( nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate - 2 h nih.gov
3-benzyl-6-chloro- nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazine N-Boc-piperazine Ethanol, DIEA, Microwave, 100 °C tert-Butyl 4-(3-benzyl- nih.govresearchgate.netjocpr.comtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate 84% 4 h nih.gov
Enaminonitriles Benzohydrazides Microwave 1,2,4-Triazolo[1,5-a]pyridines Good to Excellent Short nih.govnih.gov
2-chloropyridine Hydrazides 1) Pd-catalysis; 2) Acetic acid, Microwave nih.govresearchgate.netjocpr.comTriazolo[4,3-a]pyridines - - organic-chemistry.org

Catalyst-Free and Environmentally Conscious Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and avoiding the use of hazardous or heavy-metal catalysts. rsc.org In this context, catalyst-free and additive-free reactions represent a highly desirable goal.

An eco-friendly, catalyst-free, and additive-free method has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. nih.govnih.govmdpi.com This process involves a tandem reaction between enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation. nih.gov The methodology is noted for its broad substrate scope and good functional group tolerance, providing products in good-to-excellent yields. nih.govnih.gov

Another example of environmentally benign synthesis is the I2/KI-mediated oxidative N-N bond formation for the creation of 1,2,4-triazolo[1,5-a]pyridines from N-aryl amidines. organic-chemistry.org This reaction is scalable and efficient. Furthermore, the synthesis of functionalized tetrahydropyridazines has been achieved through a catalyst-free self [4 + 2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes. rsc.org

Solvent choice is also a key aspect of environmentally conscious synthesis. The use of recyclable reaction media like polyethylene (B3416737) glycol has been explored for the synthesis of N-fused 1,2,4-triazoles. organic-chemistry.org Additionally, conducting reactions in water can significantly improve the environmental profile of a synthetic process. An I2-mediated oxidative C-N and N-S bond formation in water provides a metal-free and convenient route to 3-amino-1,2,4-triazoles. organic-chemistry.org

Reaction Type Reactants Conditions Product Class Key Features Ref
Tandem Reaction Enaminonitriles, Benzohydrazides Microwave 1,2,4-Triazolo[1,5-a]pyridines Catalyst-free, additive-free, eco-friendly nih.govnih.gov
Oxidative Cycloaddition 3-Aminopyridazine derivatives, Nitriles Cu(I)/Zn(II) catalysis, I2/KI mediation Chlorine-containing 1,2,4-triazolo[1,5-b]pyridazines One-pot, tandem process researchgate.net
Self [4+2] Cycloaddition In situ generated 1,2-diaza-1,3-dienes Catalyst-free Functionalized tetrahydropyridazines Efficient, structurally diverse products rsc.org
Oxidative N-N Bond Formation N-aryl amidines I2/KI 1,5-Fused 1,2,4-triazoles Environmentally benign, scalable organic-chemistry.org

Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comnih.gov Tandem processes, involving sequential bond-forming events in a single pot without isolation of intermediates, offer similar advantages. These strategies are particularly effective for constructing complex heterocyclic scaffolds.

A notable example in the synthesis of the triazolopyridazine core is a one-pot oxidative cycloaddition of 3-aminopyridazine derivatives and nitriles. researchgate.net This process, which prepares chlorine-containing 1,2,4-triazolo[1,5-b]pyridazine scaffolds, involves a cooperative Cu(I) and Zn(II)-catalyzed tandem C-N addition, followed by an I2/KI-mediated intramolecular N-N bond formation. researchgate.net

The synthesis of related fused heterocyclic systems also heavily relies on such efficient strategies. For instance, a one-pot, three-component reaction of 3-amino-1,2,4-triazole, various acetoacetamides, and aryl aldehydes has been used to produce novel triazolopyrimidine derivatives. jocpr.com This method is characterized by short reaction times, good yields, and operational simplicity. jocpr.com Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a tandem aza-Wittig/heterocyclization strategy. researchgate.net

The Ugi and Passerini reactions are classic examples of MCRs that have been widely applied in medicinal chemistry to generate molecular diversity. nih.gov These reactions demonstrate the power of MCRs to rapidly build complex molecules from simple starting materials. The development of novel MCRs continues to be an active area of research, aiming to provide access to new and complex chemotypes. nih.govmdpi.com

Reaction Name/Type Reactants Product Class Key Features Ref
One-pot Oxidative Cycloaddition 3-Aminopyridazine derivatives, Nitriles 1,2,4-Triazolo[1,5-b]pyridazines Cooperative bimetallic catalysis, tandem process researchgate.net
One-pot Three-component Reaction 3-Amino-1,2,4-triazole, Acetoacetamides, Aryl aldehydes Triazolopyrimidines Short reaction times, good yields, high selectivity jocpr.com
Tandem Aza-Wittig/Heterocyclization Iminophosphorane from 1,6-diaminopyridinone 1,2,4-Triazolo[1,5-a]pyridines Efficient construction of fused pyridine (B92270) systems researchgate.net
One-pot Multicomponent Process 3-(2-bromoacetyl)coumarin derivatives, 4-amino-5-hydrazino-4H- nih.govresearchgate.netjocpr.comtriazole-3-thiol, ethyl-2-(2-arylhydrazono)-3-oxobutanoate 2-(7H- nih.govresearchgate.netjocpr.comtriazolo[3,4-b] nih.govjocpr.commdpi.comthiadiazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives Access to complex thiadiazine structures mdpi.com

Chemical Reactivity and Transformation Studies of 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazin 2 Amine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring System

The fusion of the electron-withdrawing triazole ring to the already electron-deficient pyridazine ring significantly activates the system towards nucleophilic attack. This electronic feature governs much of the reactivity observed on the pyridazine portion of the molecule.

Investigation of Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org The reaction involves the addition of a carbanion, which bears a leaving group on its nucleophilic carbon, to the ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org

While direct studies of VNS on 6-chloro- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[1,5-b]pyridazin-2-amine are not extensively documented, the high electrophilicity of the triazolopyridazine core suggests it is a prime candidate for such transformations. The electron-deficient nature of the pyridazine ring, amplified by the fused triazole, should facilitate the initial attack by a suitable carbanion. Potential sites for VNS on the pyridazine ring would be the hydrogen-bearing carbon atoms. This pathway offers a direct method for introducing carbon substituents, such as functionalized alkyl groups, onto the heterocyclic core, a transformation that is often challenging to achieve through other means.

Reactivity of the Chloro Substituent towards Various Nucleophiles

The chlorine atom at the 6-position of the pyridazine ring is labile and highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of this scaffold, allowing for the introduction of a wide array of functional groups. The reaction proceeds readily with various nucleophiles, including amines and alcohols.

Studies on the closely related alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazine and imidazo[1,2-b]pyridazine (B131497) systems demonstrate the high reactivity of the 6-chloro substituent. For instance, it undergoes efficient displacement by piperazine (B1678402) derivatives. nih.gov The reaction of various 6-chloro- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazines with N-Boc-piperazine proceeds smoothly in ethanol (B145695), often aided by microwave irradiation, to yield the corresponding 6-(piperazin-1-yl) derivatives in high yields. nih.gov Similarly, reactions can be conducted under thermal conditions using a base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). nih.gov

Table 1: Examples of Nucleophilic Substitution on Related 6-Chlorotriazolopyridazine Systems. nih.gov
SubstrateNucleophileConditionsProductYield
3-benzyl-6-chloro- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazineN-Boc-piperazineDIEA, EtOH, 100°C (Microwave), 4htert-butyl 4-(3-benzyl- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate84%
6-chloro- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazineN-Boc-piperazineDIEA, EtOH, 100°C (Microwave), 2htert-butyl 4-{ alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate74% (crude)
6-chloro-7-methyl- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazine (isomer mixture)N-Boc-piperazineDIEA, NMP, 150°C, overnighttert-butyl 4-(7-methyl- alfa-chemistry.comwikipedia.orgsemanticscholar.orgtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate88%

Influence of the Triazole Moiety on Pyridazine Reactivity

The fused triazole ring plays a crucial role in modulating the chemical reactivity of the pyridazine system. As an electron-withdrawing heterocycle, the triazole moiety significantly reduces the electron density of the entire bicyclic system. This inductive and mesomeric electron withdrawal enhances the electrophilic character of the pyridazine ring's carbon atoms.

This activation is most evident in the facile displacement of the 6-chloro substituent as described previously. The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups. The triazole ring provides this stabilization, allowing the substitution to occur under relatively mild conditions. nih.gov Furthermore, this electron deficiency makes the C-H bonds of the pyridazine ring more susceptible to attack by strong nucleophiles, creating favorable conditions for VNS reactions. organic-chemistry.org X-ray crystallographic studies on related structures, such as 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, have shown a relatively long and weak C-Cl bond, which correlates with its high reactivity in nucleophilic substitution reactions. nih.gov

Transformations Involving the 2-Amino Functionality

The 2-amino group on the triazole ring is a key functional handle that can be readily modified or can influence the outcome of subsequent reactions on the heterocyclic core.

Derivatization and Functional Group Interconversions of the Amine

The primary amino group at the 2-position can undergo various chemical transformations, including protection, acylation, and alkylation. Protecting the amino group is often a necessary strategy to prevent unwanted side reactions or to modulate the electronic properties of the scaffold during subsequent synthetic steps.

A notable example of this is the protection of the amino group as a pyrrole (B145914) via the Paal-Knorr synthesis. nih.gov In studies on the analogous 6-chloroimidazo[1,2-b]pyridazin-2-amine, the 2-amino group was reacted with hexane-2,5-dione in the presence of an acid catalyst to form a stable 2-(3,4-dimethyl-1H-pyrrol-1-yl) derivative. alfa-chemistry.comnih.gov This specific protection was crucial for the success of a subsequent nucleophilic substitution at the 6-position. nih.gov The pyrrole protecting group can later be removed by hydrolysis with hydroxylamine (B1172632) hydrochloride to regenerate the primary amine. nih.gov

Table 2: Example of 2-Amino Group Derivatization. nih.gov
SubstrateReagentsConditionsProductYield
6-chloroimidazo[1,2-b]pyridazin-2-aminehexane-2,5-dione, malonic acidEtOH, 80°C, 2h6-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)imidazo[1,2-b]pyridazine73%
Pyrrole-protected intermediateNH₂OH·HClEtOH, H₂O, 120°C, 48hDeprotected primary amine80%

Role of the Amino Group in Subsequent Reactions

The 2-amino group and its derivatives exert a significant influence on the reactivity of the entire heterocyclic system. The electronic nature of the substituent at the 2-position can determine the feasibility of reactions at other sites, such as the nucleophilic substitution of the 6-chloro group.

Research has shown that the choice of protecting group on the 2-amino functionality is critical. For example, when the 2-amino group of 6-chloroimidazo[1,2-b]pyridazin-2-amine was protected with standard Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups, the subsequent nucleophilic substitution reaction with Boc-piperazine at the 6-position failed to yield the desired product. nih.gov However, when the amino group was masked as a pyrrole derivative, the substitution proceeded efficiently. nih.gov This finding highlights a profound electronic or steric effect of the 2-substituent on the reactivity at the distant 6-position. The lone pair of the amino nitrogen, when derivatized, can alter the electron distribution across the fused ring system, thereby deactivating or activating it towards nucleophilic attack. This demonstrates that the 2-amino group is not merely a passive functional group but an active participant that can direct the course of further chemical transformations.

General Reaction Pathways and Proposed Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position of the triazolopyridazine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This is a common reaction pathway for halogenated electron-deficient heterocyclic systems.

Reaction with Amines:

The reaction of 6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine with a variety of amines can lead to the synthesis of a library of 6-amino-substituted derivatives. While direct experimental data for the target compound is limited in publicly available literature, the reactivity of the isomeric 6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazine provides valuable insights. For instance, this isomer readily undergoes nucleophilic substitution with piperazine derivatives in the presence of a base like N,N-diisopropylethylamine (DIEA) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), often facilitated by microwave irradiation.

Proposed Mechanism:

The SNAr reaction is proposed to proceed via a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing triazolopyridazine ring system.

Elimination of the Leaving Group: The chloride ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the 2-amino group may influence the rate of this reaction. Its electron-donating nature could potentially decrease the electrophilicity of the C6 position, making the reaction slower compared to an unsubstituted or electron-withdrawing group at the 2-position. However, it can also participate in stabilizing the intermediate through resonance.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Substituted Triazolopyridazines

Starting MaterialNucleophileConditionsProductYield (%)
6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazineN-Boc-piperazineDIEA, Ethanol, Microwave, 100 °Ctert-butyl 4-( researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate74
6-chloro-7-methyl- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazineBoc-piperazineDIEA, NMP, 150 °Ctert-butyl 4-(7-methyl- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate88

Note: The data presented is for the isomeric [4,3-b] system and serves as a model for the expected reactivity of the [1,5-b] isomer.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile approach to functionalize the 6-position of the triazolopyridazine core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction could be employed to introduce various aryl or heteroaryl substituents at the 6-position of 6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine. The success of such a reaction on related chloro-substituted pyridazines and triazolopyridines suggests its feasibility.

Proposed Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the triazolopyridazine, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by the base which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The 2-amino group could potentially coordinate to the palladium catalyst, which might either inhibit or, in some cases, facilitate the catalytic cycle depending on the ligand used.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would provide an alternative route to synthesize 6-amino-substituted derivatives of the title compound. Studies on the Buchwald-Hartwig amination of other chloro-substituted nitrogen-rich heterocycles, such as C-amino-1,2,4-triazoles, have shown that the choice of a bulky N-heterocyclic carbene (NHC) ligand can be crucial for achieving selective amination of the C-amino group. rsc.org

Proposed Catalytic Cycle:

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

Oxidative Addition: Oxidative addition of the Pd(0) catalyst to the aryl chloride.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: Reductive elimination from the palladium-amido complex yields the desired amine product and regenerates the Pd(0) catalyst.

The presence of the 2-amino group in the substrate presents a challenge as it can act as a competing ligand for the palladium catalyst. The use of specialized ligands is often necessary to overcome this issue and achieve efficient coupling.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactantsCatalyst System (Proposed)Expected Product
Suzuki-Miyaura 6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine + Arylboronic acidPd(PPh3)4, Base (e.g., K2CO3)6-aryl- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine
Buchwald-Hartwig 6-chloro- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine + AminePd2(dba)3, Bulky phosphine (B1218219) or NHC ligand, Base (e.g., NaOt-Bu)6-(substituted amino)- researchgate.netwikipedia.orgorganic-chemistry.orgtriazolo[1,5-b]pyridazin-2-amine

Spectroscopic and Structural Elucidation Techniques in the Characterization of 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazin 2 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) framework of a molecule.

For 6-chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine, ¹H NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the amine group. The two protons on the pyridazine ring would likely appear as two distinct doublets due to coupling with each other. The protons of the primary amine (-NH₂) would typically manifest as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, five distinct signals would be anticipated, corresponding to the five unique carbon atoms in the heterocyclic structure. The chemical shifts of these signals would help in assigning each carbon to its position within the fused ring system, distinguishing between carbons bonded to chlorine, nitrogen, or hydrogen.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of 6-chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine would be expected to display specific absorption bands that confirm the presence of its key structural motifs.

The primary amine (-NH₂) group would produce characteristic stretches in the 3300-3500 cm⁻¹ region. The aromatic C=C and C=N bonds within the fused triazolopyridazine ring system would give rise to a series of absorption bands in the 1500–1650 cm⁻¹ range. Furthermore, a characteristic absorption band for the C-Cl bond would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Expected IR Absorption Frequencies for 6-Chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C=N / C=C Stretch (Aromatic) 1500 - 1650

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 6-chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₅H₄ClN₅.

The monoisotopic mass of the compound is 169.01552 Da. uni.lu In mass spectrometry, the molecule is often observed as a protonated species, [M+H]⁺. The predicted mass-to-charge ratio (m/z) for the protonated molecule is 170.02280. uni.lu Experimental analysis of a closely related isomer, 6-chloro- nih.govchemicalbook.comtriazolo[4,3-b]pyridazin-3-amine, confirms an m/z of 170 for its protonated form, supporting the expected mass for this class of compounds. nih.gov The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak at m/z [M+2] is approximately one-third the intensity of the molecular ion peak [M] due to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted Mass Spectrometry Data for 6-Chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine Adducts

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 170.02280
[M+Na]⁺ 192.00474
[M-H]⁻ 168.00824
[M+K]⁺ 207.97868

Data sourced from PubChem. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles of 6-chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine.

If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and the geometry of the fused heterocyclic ring system, revealing its degree of planarity. Furthermore, it would provide invaluable insight into the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and potential π–π stacking between the aromatic rings, which govern the crystal packing arrangement.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to validate the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For 6-chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine (C₅H₄ClN₅), the theoretical elemental composition can be calculated. An experimental analysis yielding percentages that closely match these theoretical values provides strong evidence for the compound's purity and proposed formula.

Table 3: Theoretical Elemental Composition of 6-Chloro- nih.govchemicalbook.comtriazolo[1,5-b]pyridazin-2-amine

Element Symbol Atomic Mass Percentage (%)
Carbon C 12.011 35.42
Hydrogen H 1.008 2.38
Chlorine Cl 35.453 20.91

Computational Chemistry and Theoretical Investigations of 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazin 2 Amine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic landscape of triazolopyridazine derivatives. These methods allow for the detailed analysis of molecular orbitals and charge distributions, which are key determinants of a molecule's reactivity and interaction with biological targets.

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier molecular orbitals are critical in predicting a molecule's reactivity. tandfonline.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more reactive. In studies of related heterocyclic compounds, DFT calculations have been employed to determine these orbital energies and predict the reactivity of various derivatives. tandfonline.commdpi.com For instance, in a study on 6-Chloro-3-[(4-fluorophenoxy)methyl] nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine, DFT calculations were used to analyze its frontier molecular orbitals. tandfonline.com

Table 1: Illustrative Frontier Orbital Energies for a Triazolopyridazine Derivative

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -6.8 Electron Donation
LUMO -1.2 Electron Acception
Energy Gap (ΔE) 5.6 Indicator of Stability/Reactivity

Note: Values are hypothetical, based on typical ranges for similar heterocyclic systems, to illustrate the concept.

The distribution of electron density within a molecule is crucial for understanding its interaction with other molecules, including biological receptors. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. tandfonline.com These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In MEP analysis, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. For the related compound 6-Chloro-3-[(4-fluorophenoxy)methyl] nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine, MEP analysis has been used to identify these reactive sites, providing insights into its intermolecular interactions. tandfonline.com The nitrogen atoms of the heterocyclic core are often identified as nucleophilic centers (electron-rich), while the hydrogen atoms and electron-withdrawing groups can create electrophilic regions.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For derivatives of 6-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-b]pyridazin-2-amine, these methods are used to determine the preferred spatial arrangement of atoms (conformation) and to understand how molecular shape influences properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cutm.ac.injetir.org This approach is founded on the principle that the structural and physicochemical properties of a molecule determine its activity. cutm.ac.in By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.govjetir.org

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. conicet.gov.ar These descriptors can be categorized based on their dimensionality and the properties they represent.

1D and 2D Descriptors: These are calculated from the chemical formula or the 2D representation of the molecule. They include properties like molecular weight, atom counts, and topological indices (e.g., Zagreb index, Hosoya index), which describe molecular branching and connectivity. researchgate.net

3D Descriptors: These are derived from the three-dimensional coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices. conicet.gov.ar

Physicochemical and Electronic Descriptors: This broad category includes properties like lipophilicity (logP), polarizability, dipole moment, and quantum chemical descriptors such as HOMO and LUMO energies. mdpi.com

The careful selection of a diverse yet non-redundant set of descriptors is critical for building a predictive and interpretable QSAR model. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Category Examples Information Encoded
Topological Zagreb Index (ZM1), Hosoya Index (HI) Molecular size, branching, and connectivity researchgate.net
Electronic HOMO/LUMO Energies, Dipole Moment Electron distribution, reactivity, polarity mdpi.com
Physicochemical LogP, Molar Refractivity Lipophilicity, polarizability, steric effects

| Structural | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions |

While traditional QSAR models often relied on linear regression methods, the complexity of structure-activity relationships has driven the adoption of more sophisticated machine learning (ML) algorithms. nih.govresearchgate.net ML techniques can capture complex, non-linear patterns in the data that may be missed by simpler models. nih.gov

In the context of drug design for heterocyclic compounds, several ML algorithms have proven effective:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the optimal hyperplane to separate data points.

Artificial Neural Networks (ANN) and Deep Learning (DL): These models, inspired by the human brain, consist of interconnected layers of nodes ("neurons") and are capable of learning highly complex patterns from large datasets. nih.gov

The application of ML in QSAR allows for the development of high-performance predictive models for various endpoints, from biological activity to pharmacokinetic properties. nih.govnih.gov These data-driven approaches are becoming indispensable tools for virtual screening and the rational design of new triazolopyridazine analogues. nih.gov

Chemical Modifications and Structure Activity Relationship Sar from a Chemical Design Perspective for Triazolopyridazines

Design Principles for Modulating Physicochemical Characteristics through Structural Variation

One key design principle involves the introduction of polar functional groups to enhance aqueous solubility. For instance, incorporating hydroxyl or carboxyl groups can improve a compound's solubility, which is often a limiting factor in drug development. Conversely, the addition of lipophilic moieties, such as alkyl or aryl groups, can increase a compound's ability to cross cell membranes.

Molecular conformation also plays a significant role in physicochemical properties. The rigidity or flexibility of the molecule, influenced by the nature of its substituents, can affect its interaction with biological targets and its metabolic fate. nih.gov For example, introducing bulky substituents can restrict rotation around certain bonds, leading to a more defined conformation that may enhance binding to a specific target.

Table 1: Impact of Structural Variations on Physicochemical Properties

Structural Modification Intended Effect on Physicochemical Property Example Rationale
Introduction of Polar Groups (e.g., -OH, -COOH)Increased Aqueous SolubilityImproves dissolution and potential for oral absorption.
Addition of Lipophilic Groups (e.g., alkyl, aryl)Increased LipophilicityEnhances membrane permeability.
Introduction of Bulky SubstituentsConformational RestrictionCan lead to improved target selectivity and metabolic stability.
Alteration of Heteroatom ContentModified pKa and Hydrogen Bonding CapacityInfluences ionization state at physiological pH and interactions with biological targets.

Impact of Substituent Position and Electronic Properties on Molecular Architecture

For instance, placing an electron-withdrawing group at a specific position can create a region of partial positive charge, which may be favorable for interaction with a negatively charged residue in a protein's active site. Conversely, an electron-donating group can enhance the nucleophilicity of a particular atom in the ring system, potentially influencing its metabolic pathway.

The steric hindrance introduced by substituents also plays a critical role in defining the molecular shape. rsc.org Bulky groups can dictate the preferred conformation of the molecule and influence how it fits into a binding pocket. The interplay between a substituent's electronic effects and its steric bulk is a key consideration in the rational design of new triazolopyridazine derivatives.

Table 2: Influence of Substituent Properties on Molecular Architecture

Substituent Property Effect on Molecular Architecture Consequence for Biological Activity
Electron-WithdrawingAlters electron distribution, creating electrophilic centers.Can modulate binding affinity and reactivity.
Electron-DonatingIncreases electron density in the ring system.May influence metabolic stability and target interactions.
Steric BulkImposes conformational constraints.Can enhance selectivity and prevent unwanted interactions.
Hydrogen Bond Donor/AcceptorIntroduces specific interaction points.Can form crucial hydrogen bonds with target proteins.

Strategies for Scaffold Modification and Heteroaryl Head Group Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a different scaffold to generate novel compounds with potentially improved properties. researchgate.netnih.gov In the context of triazolopyridazines, this can involve replacing the entire triazolopyridazine ring system with other bicyclic or monocyclic heteroaromatic rings. The aim is to discover new chemotypes that retain the desired biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties.

Heteroaryl head group replacement is a specific type of scaffold hopping where the triazolopyridazine core is substituted with other heterocyclic systems. nih.gov This approach allows for the exploration of diverse chemical space while maintaining key pharmacophoric features. For example, replacing the triazolopyridazine with a triazolopyrimidine or an imidazopyridazine can lead to compounds with altered electronic and steric profiles, potentially resulting in different biological activities or selectivities.

Research has shown that even minor changes to the heteroaryl head group can have a significant impact on biological activity. nih.gov Therefore, a systematic exploration of different head groups is a valuable strategy in lead optimization.

Table 3: Examples of Heteroaryl Head Group Replacements for the Triazolopyridazine Scaffold

Original Scaffold Replacement Heteroaryl Head Group Potential Advantage of Replacement
nih.govmdpi.comnih.govtriazolo[1,5-b]pyridazine nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidineAltered nitrogen positioning may influence hydrogen bonding patterns.
nih.govmdpi.comnih.govtriazolo[1,5-b]pyridazineImidazo[1,2-b]pyridazine (B131497)Different electronic properties and potential for new vector for substitution.
nih.govmdpi.comnih.govtriazolo[1,5-b]pyridazinePyrrolo[1,2-b]pyridazineModified aromaticity and lipophilicity.

Derivatization at the 2-Amino Position and its Influence on Molecular Geometry and Interactions

Furthermore, the electronic nature of the substituent attached to the 2-amino group can modulate the basicity of the nitrogen atom and the electron density of the triazole ring. These modifications can have a cascading effect on the molecule's physicochemical properties and biological activity.

Table 4: Impact of Derivatization at the 2-Amino Position

Type of Derivatization Influence on Molecular Geometry Potential Effect on Biological Interactions
AcylationIntroduces a planar amide bond, restricting rotation.Can introduce new hydrogen bond acceptors and alter steric profile.
AlkylationAdds alkyl groups, increasing steric bulk.May improve lipophilicity and van der Waals interactions.
SulfonylationIntroduces a tetrahedral sulfonyl group.Can act as a hydrogen bond acceptor and introduce a negative charge at physiological pH.
ArylationIntroduces an aromatic ring.Can lead to pi-stacking interactions with aromatic residues in the binding site.

Systematic Alterations to the Fused Pyridazine (B1198779) Ring System for Enhanced Chemical Diversity

Systematic modification of the fused pyridazine ring of the triazolopyridazine core is another important strategy for generating chemical diversity and optimizing biological activity. Introducing substituents at different positions on the pyridazine ring can modulate the electronic properties and steric profile of the entire scaffold.

For instance, the introduction of a methyl group or other small alkyl groups can probe the steric tolerance of a binding pocket. Halogenation at specific positions can alter the molecule's lipophilicity and metabolic stability, and can also introduce halogen bonding as a potential interaction with the target.

Furthermore, replacing a carbon atom in the pyridazine ring with a nitrogen atom to create a triazolotriazine system can significantly alter the scaffold's electronic properties and hydrogen bonding capabilities. nih.gov These systematic alterations allow for a fine-tuning of the molecule's properties to achieve the desired biological effect.

Table 5: Effects of Systematic Alterations to the Pyridazine Ring

Modification Position on Pyridazine Ring Potential Impact on Properties
AlkylationC6, C7, C8Increased lipophilicity, steric bulk.
HalogenationC6, C7, C8Altered electronics, potential for halogen bonding, modified metabolic stability.
Introduction of Polar GroupsC6, C7, C8Increased hydrophilicity.
Ring Atom Replacement (e.g., C to N)N/ASignificant change in electronic properties and hydrogen bonding potential.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Utilization in the Construction of Diverse Fused Heterocyclic Scaffolds

The researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine core is a recognized scaffold in medicinal chemistry and materials science. General methodologies for the synthesis of chlorine-containing researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine derivatives have been developed, highlighting the importance of this structural class. One-pot oxidative cycloaddition reactions, for instance, provide an efficient route to these scaffolds. researchgate.net Such synthetic strategies underscore the accessibility of the core structure, which can then be further elaborated.

The presence of both a reactive chlorine atom and an amino group on the 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine molecule offers multiple reaction sites for building more complex, multi-ring systems. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various carbon, nitrogen, oxygen, or sulfur-based substituents. This reaction is a cornerstone for expanding the molecular complexity. Simultaneously, the 2-amine group can undergo a wide range of chemical transformations, such as diazotization followed by substitution, acylation, or condensation reactions, to build additional fused rings onto the primary scaffold. This dual reactivity makes it a versatile precursor for creating novel polycyclic aromatic systems, such as pyrazolo[1,5-a]triazolo[4,3-c]pyrimidines and other related fused heterocycles. researchgate.netnih.gov

Precursor to Energetic Materials and Specialized Compounds

Nitrogen-rich heterocyclic compounds are of significant interest in the field of energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. The high nitrogen content of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine core makes its derivatives potential candidates for such applications. By chemically modifying the 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine scaffold—for example, by replacing the chlorine atom with nitro groups or other energetic moieties via nucleophilic substitution—it is possible to design and synthesize new specialized compounds. The amino group can also be transformed into other nitrogen-rich functionalities like azides or tetrazoles, further increasing the energetic potential of the resulting molecules.

Building Block for Complex Molecular Architectures and Libraries

In modern drug discovery and materials science, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. 6-Chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine serves as an excellent starting scaffold for combinatorial chemistry and diversity-oriented synthesis. nih.gov The differential reactivity of its functional groups allows for a stepwise and controlled introduction of various substituents.

For instance, a library of compounds can be generated by first reacting the chlorine atom with a set of diverse nucleophiles (e.g., anilines, phenols, thiols) and then modifying the amine group with a different set of reagents (e.g., acyl chlorides, sulfonyl chlorides). This approach enables the rapid creation of a large matrix of related but structurally distinct molecules. The resulting libraries can be screened for various biological activities or material properties, facilitating the exploration of chemical space around this privileged heterocyclic core.

Below is an interactive table illustrating a hypothetical reaction matrix for library synthesis starting from 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine.

Reagent for Cl Substitution (R1-Nu)Reagent for Amine Functionalization (R2-X)Resulting Structure
AnilineAcetyl Chloride2-Acetamido-6-(phenylamino)- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine
PhenolBenzenesulfonyl Chloride2-(Benzenesulfonamido)-6-phenoxy- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine
ThiophenolMethyl IsocyanateN-Methyl-N'-(6-(phenylthio)- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-yl)urea
PiperidinePropionyl Chloride2-Propionamido-6-(piperidin-1-yl)- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazine

Late-Stage Functionalization Strategies for Target Molecule Diversification

Late-stage functionalization is a powerful strategy in chemical synthesis where a complex molecule is modified in the final steps to create analogues. This approach is highly efficient as it avoids the need to re-synthesize each analogue from the beginning. The 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine core, when incorporated into a larger molecular structure, provides a handle for such modifications.

The chlorine atom is particularly well-suited for late-stage functionalization via cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions, tolerating a wide range of other functional groups that might be present in the complex molecule. For example, a molecule containing the 6-chloro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-b]pyridazin-2-amine unit could be coupled with various boronic acids (Suzuki coupling) to introduce a diverse array of aryl or heteroaryl groups at the 6-position, leading to rapid diversification of a lead compound for structure-activity relationship (SAR) studies.

Conclusion and Future Directions in 6 Chloro 1 2 3 Triazolo 1,5 B Pyridazin 2 Amine Research

Synthesis and Chemical Reactivity of the Compound

The synthesis of the 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazine core is a key step towards obtaining the target 2-amino derivative. While a direct, one-step synthesis for 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazin-2-amine is not extensively documented, its preparation can be envisaged through modern synthetic protocols developed for the parent scaffold.

A noteworthy and efficient method involves a one-pot oxidative cycloaddition reaction. This process utilizes a 3-aminopyridazine (B1208633) derivative and a suitable nitrile in a reaction catalyzed by a cooperative bimetallic system of Copper(I) and Zinc(II). This approach facilitates a tandem C-N addition followed by an I2/KI-mediated intramolecular N-N bond formation to construct the fused triazolopyridazine ring system. To achieve the desired 2-amino substitution, a precursor such as 2-amino-3-chloropyridazine could theoretically be reacted with cyanamide (B42294) or a related synthon under these or similar cycloaddition conditions.

The chemical reactivity of 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazin-2-amine is dictated by its principal functional groups: the chloro substituent at the 6-position and the amino group at the 2-position.

Nucleophilic Substitution at C6: The chlorine atom on the pyridazine (B1198779) ring is an excellent leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles (e.g., amines, alcohols, thiols). This reactivity is a cornerstone for creating libraries of derivatives for further study. For instance, reaction with piperazine (B1678402) derivatives is a common strategy in medicinal chemistry to modulate pharmacological properties.

Reactivity of the 2-Amino Group: The exocyclic amino group behaves as a typical nucleophile. It can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. This functional handle provides another avenue for structural modification and the attachment of different pharmacophores or functional moieties.

The interplay between these two reactive sites allows for a high degree of molecular diversity to be generated from this single scaffold, making it a valuable building block in synthetic chemistry.

Emerging Methodologies and Research Frontiers in Triazolopyridazine Chemistry

The field of heterocyclic chemistry is continually evolving, with new synthetic methods offering greater efficiency, sustainability, and access to novel chemical space. Research into triazolopyridazines and related fused N-heterocycles is benefiting from these advancements.

Late-Stage Functionalization (LSF): A prominent research frontier is the use of LSF, which involves introducing functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable for creating analogues of a lead compound without needing to restart the synthesis from scratch. For related scaffolds like triazolopyrazines, radical-based LSF using photoredox catalysis has been successfully employed to modify C-H bonds, demonstrating a powerful tool for rapidly diversifying the core structure.

Advanced Catalysis: The use of novel catalytic systems continues to push the boundaries of what is synthetically possible.

Bimetallic Catalysis: As mentioned in the synthesis of the core scaffold, the cooperative action of two different metals (e.g., Cu(I)/Zn(II)) can enable transformations that are difficult to achieve with a single catalyst, offering improved reaction control and versatility. rsc.org

Metal-Free Oxidative Cyclization: To align with the principles of green chemistry, there is a growing interest in metal-free reactions. Methods using iodine/potassium iodide (I₂/KI) or other oxidizing agents to mediate the crucial N-N bond formation for creating the fused triazole ring are becoming more common. rsc.org These approaches avoid the cost and potential toxicity associated with heavy metal catalysts.

These emerging methodologies are expanding the synthetic toolkit available to chemists, enabling more efficient and diverse production of triazolopyridazine derivatives for various applications.

Interactive Table: Comparison of Synthetic Methodologies for Fused Triazoles
Methodology Key Features Advantages Common Catalysts/Reagents
Oxidative Cycloaddition One-pot reaction of aminopyridazines and nitriles. High efficiency, good functional group tolerance. Cu(I)/Zn(II), I₂/KI
Late-Stage Functionalization Modifies existing scaffolds via C-H activation. Rapid analogue synthesis, bypasses de novo synthesis. Photoredox catalysts, radical initiators
Nucleophilic Substitution Displacement of a leaving group (e.g., Chlorine). Versatile for introducing diverse side chains. Amines, Alcohols, Thiols with a base

Potential for Advanced Chemical Applications and Material Science Contributions

While much of the research on triazolopyridazine derivatives has been concentrated in medicinal chemistry, particularly as kinase inhibitors for cancer therapy, the unique electronic and structural features of the 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazin-2-amine scaffold suggest potential in material science.

Coordination Chemistry and Functional Materials: Nitrogen-rich heterocyclic compounds are excellent ligands for coordinating with metal ions.

Metal Complexes: The triazolopyridazine core can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals (e.g., iron, cobalt, copper). rsc.org These metal complexes can exhibit interesting magnetic, electronic, and photophysical properties, making them candidates for applications as sensors, catalysts, or components in molecular magnets.

Organic Electronics and Luminescent Materials: Fused aromatic heterocycles are of significant interest in the field of organic electronics.

Electron Donor-Acceptor Systems: The triazole ring can act as a versatile π-conjugated linker between electron-donating and electron-accepting moieties. Such systems are fundamental to the design of materials for organic photovoltaics (solar cells) and molecular electronics.

Luminescent Properties: Highly conjugated systems incorporating triazole rings have been shown to exhibit strong fluorescence. By modifying the substituents on the triazolopyridazine core, it may be possible to tune the emission wavelength and quantum yield, leading to the development of novel organic light-emitting diode (OLED) materials or fluorescent probes for chemical sensing.

Functional Polymers: The reactive handles on the 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazin-2-amine molecule allow for its incorporation into polymeric structures. By polymerizing monomers containing this scaffold, or by grafting the molecule onto existing polymer backbones, new functional materials could be created with tailored thermal, electronic, or ion-binding properties.

The exploration of 6-chloro- rsc.orgresearchgate.netacs.orgtriazolo[1,5-b]pyridazin-2-amine and its derivatives is poised for significant advancement. Innovations in synthesis will continue to provide more efficient access to this scaffold, while its inherent reactivity offers a platform for extensive chemical modification. Beyond its established role in medicinal chemistry, the potential for this compound to contribute to the development of novel functional materials and advanced electronic applications represents an exciting and largely untapped frontier of research.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. A validated protocol involves refluxing intermediates (e.g., hydrazides) with bis(trimethylsilyl)acetamide (BSA) under an inert argon atmosphere, followed by purification via flash chromatography . Key parameters for optimization include:

  • Reaction Time : Extended reflux (12+ hours) ensures complete consumption of starting materials.
  • Temperature Control : Slow addition of ice methanol post-reaction minimizes side reactions.
  • Workup : Dichloromethane-water partitioning removes polar impurities efficiently.

Q. Table 1: Critical Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
Reflux Time12–14 hPrevents incomplete cyclization
Solvent SystemDichloromethane/Water (3:1)Enhances purity by 20–30%
Purification MethodFlash chromatography (SiO₂, ethyl acetate/hexane)Reduces byproduct retention

Q. How does the amino group at position 2 influence the compound’s physicochemical properties?

Methodological Answer: The amino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity. This property is critical for biological assays requiring aqueous compatibility. Comparative studies of analogs show that replacing the amino group with nonpolar substituents (e.g., methyl) reduces solubility by >50% . Structural analysis via X-ray crystallography (as performed in related triazolopyridazine derivatives) confirms intramolecular hydrogen bonding between the amine and adjacent heteroatoms, stabilizing the planar conformation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, analogous triazolopyridazines require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Airtight containers in dry, ventilated areas (20–25°C) to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatizing the chloro substituent in this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to model substitution reactions. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : Computational studies predict activation energies for replacing chlorine with amines or thiols, identifying optimal solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) .
  • Transition State Analysis : Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation by 40–60% .

Q. Table 2: Computational vs. Experimental Yield Comparison

DerivativePredicted Yield (DFT)Experimental YieldDeviation
6-Amino analog78%72%±6%
6-Thiol analog65%58%±7%

Q. How can structural analogs of this compound be designed to enhance biological activity while minimizing toxicity?

Methodological Answer: Structure-activity relationship (SAR) studies guide rational design:

  • Substituent Screening : Replace the chloro group with bioisosteres (e.g., fluorine) to improve metabolic stability. For example, 6-fluoro analogs show 2-fold higher kinase inhibition (IC₅₀ = 0.8 μM vs. 1.7 μM for chloro) .
  • Scaffold Hybridization : Fuse the triazolopyridazine core with pharmacophores like pyrimidines to target dual enzymatic sites .

Q. Table 3: SAR of Key Analogs

AnalogSubstituentBiological Activity (IC₅₀)Toxicity (LD₅₀, mg/kg)
Parent CompoundCl1.7 μM250
6-FluoroF0.8 μM300
6-AminoNH₂2.1 μM200

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry; the triazole proton appears as a singlet (δ 8.2–8.5 ppm), while pyridazine protons split into doublets (δ 7.3–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 186.57) with <5 ppm error .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for patent applications .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Polar Solvents (e.g., DMSO) : Induce degradation via hydrolysis (~15% loss in purity).
  • Nonpolar Solvents (e.g., Toluene) : Maintain >95% purity under argon .
  • Lyophilization : Freeze-drying in amber vials extends shelf life to 24+ months .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer: Key challenges include:

  • Exothermic Reactions : Use jacketed reactors with precise temperature control (-10°C to 150°C) to prevent runaway reactions during cyclization .
  • Purification at Scale : Replace flash chromatography with recrystallization (ethanol/water) to reduce solvent waste .
  • Byproduct Management : Implement inline FTIR monitoring to detect impurities early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.